molecular formula C12H17NO B14294540 Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- CAS No. 129126-51-8

Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-

Cat. No.: B14294540
CAS No.: 129126-51-8
M. Wt: 191.27 g/mol
InChI Key: MPUHLWXSINEHPG-UHFFFAOYSA-N
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Description

Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- is a chemical compound with the molecular formula C12H17NO It is a tertiary amine and an ether, characterized by the presence of a phenylethenyl group attached to the oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- typically involves the reaction of N,N-dimethylethanamine with a phenylethenyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of reaction temperature, pressure, and the use of catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted ethanamines.

Scientific Research Applications

Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. The phenylethenyl group allows the compound to bind to specific sites, altering the activity of the target molecules. This can lead to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanamine, N,N-dimethyl-: A simpler analog without the phenylethenyl group.

    Ethanamine, N-ethyl-N-methyl-: Another tertiary amine with different alkyl groups.

    Ethanamine, N,N-dimethyl-2-[(1-phenylethyl)oxy]-: A closely related compound with a phenylethyl group instead of phenylethenyl.

Uniqueness

Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for research and industrial applications.

Properties

CAS No.

129126-51-8

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N,N-dimethyl-2-(1-phenylethenoxy)ethanamine

InChI

InChI=1S/C12H17NO/c1-11(14-10-9-13(2)3)12-7-5-4-6-8-12/h4-8H,1,9-10H2,2-3H3

InChI Key

MPUHLWXSINEHPG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=C)C1=CC=CC=C1

Origin of Product

United States

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